molecular formula C26H26N2O5 B1663102 VK-II-36 CAS No. 955371-66-1

VK-II-36

Cat. No.: B1663102
CAS No.: 955371-66-1
M. Wt: 446.5 g/mol
InChI Key: OPUVSUMPCOUABG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

VK-II-36 primarily targets the sarcoplasmic reticulum (SR) , a specialized type of smooth endoplasmic reticulum found in smooth and striated muscle . The SR plays a crucial role in regulating the intracellular levels of calcium (Ca2+), which is vital for muscle contraction .

Mode of Action

This compound suppresses the release of Ca2+ from the SR . This unique mode of action allows this compound to modulate the calcium clock, a mechanism that regulates the automaticity of the sinoatrial node (SAN), the natural pacemaker of the heart .

Biochemical Pathways

The suppression of SR Ca2+ release by this compound affects the calcium clock mechanism, which works in tandem with the membrane voltage clock to regulate SAN automaticity . The calcium clock involves the rhythmic release of Ca2+ from the SR, which can cause diastolic depolarization via activation of the sodium/calcium exchanger current (INCX) .

Result of Action

By suppressing SR Ca2+ release, this compound can downregulate the sinus rate and reduce late diastolic intracellular Ca elevation (LDCAE) in the pacemaking site under basal conditions . It can also suppress the increase in sinus rate induced by isoproterenol, a β-adrenergic agonist .

Action Environment

The action of this compound is likely influenced by various environmental factors, including the presence of other drugs. For instance, its ability to suppress the effects of isoproterenol suggests that its efficacy may be affected by the presence of β-adrenergic agonists .

Preparation Methods

VK-II-36 can be synthesized through a series of chemical reactions involving the modification of the carvedilol structure.

Chemical Reactions Analysis

VK-II-36 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

VK-II-36 has several scientific research applications, including:

Properties

IUPAC Name

6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-30-22-10-4-5-11-23(22)31-14-13-28-15-18(32-17-25(28)29)16-33-24-12-6-9-21-26(24)19-7-2-3-8-20(19)27-21/h2-12,18,27H,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUVSUMPCOUABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2CC(OCC2=O)COC3=CC=CC4=C3C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955371-66-1
Record name 955371-66-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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